3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE
Description
Properties
IUPAC Name |
3-hydroxy-2-(1-hydroxypropyl)-6-methylpyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-3-6(10)9-8(12)7(11)4-5(2)13-9/h4,6,10,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBPWWUGZZYXOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=O)C=C(O1)C)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxy-6-methyl-4H-pyran-4-one with 1-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Large-scale purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyran derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Antioxidant Activity
Research indicates that 3-hydroxy-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, making it a candidate for formulations aimed at preventing oxidative stress-related diseases .
2. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Studies have reported its effectiveness against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
3. Drug Delivery Systems
Due to its favorable solubility and stability profile, this pyranone derivative is being investigated for use in drug delivery systems. Its ability to enhance the bioavailability of poorly soluble drugs is particularly noteworthy .
Food Science Applications
1. Flavoring Agent
This compound has been identified as a flavoring agent in food products. Its sweet and caramel-like flavor profile makes it suitable for use in confectionery and bakery products .
2. Preservative Potential
The compound's antioxidant properties also lend themselves to potential applications as a natural preservative in food products, helping to extend shelf life while maintaining product quality .
Cosmetic Applications
1. Skin Care Formulations
Due to its antioxidant and moisturizing properties, this compound is being explored for inclusion in skin care products. Its ability to protect skin from oxidative damage makes it a valuable ingredient in anti-aging formulations .
2. Fragrance Components
The pleasant aroma of this compound allows it to be utilized as a fragrance component in cosmetic products, enhancing their sensory appeal .
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant efficacy of this compound involved testing its ability to inhibit lipid peroxidation in various biological systems. Results indicated a significant reduction in malondialdehyde levels, confirming its potential as an effective antioxidant agent .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against common foodborne pathogens such as E. coli and Salmonella. The results demonstrated substantial inhibitory effects, suggesting its potential use as a natural preservative in food products .
Mechanism of Action
The mechanism of action of 3-HYDROXY-2-(1-HYDROXYPROPYL)-6-METHYL-4H-PYRAN-4-ONE involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table summarizes key structural differences between the target compound and related pyranones:
*Molecular weight inferred based on substituents and pyranone core (C₅H₆O₂).
Key Observations :
- Hydrophilicity : The target compound’s hydroxypropyl and hydroxyl groups enhance water solubility compared to lipophilic analogs like the benzoylallyl derivative or trimethoxyphenyl compound .
- Steric Effects : The 4-methylphenyl group in creates steric hindrance, while the hydroxypropyl chain in the target compound offers flexibility.
Physicochemical Properties
- Solubility : Hydroxypropyl and hydroxyl groups likely improve aqueous solubility compared to methylphenyl or benzoylallyl analogs.
- Melting Point : Saturated dihydro derivatives (e.g., ) may exhibit lower melting points due to reduced ring rigidity.
- Hydrogen Bonding: Multiple hydroxyl groups in the target compound and facilitate hydrogen bonding, contrasting with non-polar substituents in or .
Reactivity and Stability
- Nucleophilic Additions : The benzoylallyl group in undergoes intra- and intermolecular nucleophilic additions due to conjugation with the aromatic ring. The target compound’s hydroxypropyl group may stabilize intermediates via hydrogen bonding.
- Oxidation Sensitivity: The dihydro structure in reduces susceptibility to oxidation compared to fully aromatic pyranones.
Biological Activity
3-Hydroxy-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one, commonly referred to as a derivative of 4H-pyran, has garnered attention for its potential biological activities. This compound belongs to a class of natural products known for their diverse pharmacological properties, including antioxidant, antimicrobial, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 170.16 g/mol. The structure features a pyran ring that is functionalized with hydroxyl groups, which are critical for its biological activity.
Antioxidant Activity
Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) have been shown to scavenge free radicals effectively. The antioxidant activity is attributed to the presence of hydroxyl groups which enhance electron donation capabilities, allowing these compounds to neutralize reactive oxygen species (ROS) .
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Method Used |
|---|---|---|
| This compound | TBD | DPPH Radical Scavenging Assay |
| 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) | 25 | ABTS Radical Scavenging Assay |
Antimicrobial Activity
Several studies have explored the antimicrobial properties of pyran derivatives. For example, compounds derived from similar structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Case Study: Antimicrobial Efficacy
In a study conducted by Mali et al. (2021), derivatives of pyran compounds were tested against five bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL against Klebsiella planticola . This highlights the potential for developing new antimicrobial agents based on this chemical framework.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression .
Table 2: Anticancer Activity Overview
| Cell Line | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| A549 (Lung Cancer) | This compound | TBD | Current Study |
| HeLa (Cervical Cancer) | DDMP | 15 | Mali et al. (2021) |
| HepG2 (Liver Cancer) | Various Pyran Derivatives | 12 | Vahedi et al. (2023) |
Q & A
Q. What are the recommended synthetic routes for 3-Hydroxy-2-(1-hydroxypropyl)-6-methyl-4H-pyran-4-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves multi-step condensation reactions using substituted pyranone precursors. For instance, refluxing with chloranil in xylene (25–30 hours) followed by alkaline workup and recrystallization from methanol can yield structurally similar pyranones . Optimization should focus on solvent polarity (e.g., xylene vs. toluene), reaction time (monitored via TLC), and stoichiometric ratios of reagents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the presence of hydroxyl (δ 2.5–5.0 ppm), methyl (δ 1.2–1.5 ppm), and pyranone ring protons (δ 6.0–8.0 ppm) .
- IR : Strong absorption bands at 1650–1750 cm (C=O stretching) and 3200–3500 cm (O-H stretching) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., m/z 226.1 for CHO) .
Q. What are the key safety considerations when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
- First Aid : In case of skin contact, wash immediately with water and consult a physician. Mutagenicity data for related pyranones suggest cautious handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Systematic Review : Compare assay conditions (e.g., cell lines, dosage ranges) across studies. For example, hydroxyl group positioning may alter bioavailability .
- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C incubation) to isolate variables .
- Dose-Response Analysis : Use Hill plots to assess EC variability caused by impurities or stereochemical differences .
Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Basis sets like B3LYP/6-311+G(d,p) are effective for pyranone derivatives .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to study hydration shells and stability .
- Software Tools : Gaussian 16, ORCA, or CP2K for energy minimization and charge distribution mapping.
Q. How does the substitution pattern (e.g., hydroxyl and methyl groups) influence the compound's stability and reactivity?
- Methodological Answer :
- Steric Effects : The 6-methyl group increases steric hindrance, reducing nucleophilic attack at the 4-position. Compare with analogues lacking the methyl group .
- Hydrogen Bonding : The 3-hydroxy group forms intramolecular H-bonds with the pyranone carbonyl, stabilizing the enol tautomer. IR spectroscopy can detect tautomeric shifts .
- Oxidative Stability : Cyclic voltammetry (CV) reveals oxidation potentials linked to hydroxyl group deprotonation .
Q. What crystallization strategies are recommended for obtaining high-quality single crystals of this compound for X-ray diffraction?
- Methodological Answer :
- Solvent Selection : Use slow evaporation in methanol/water (7:3 v/v) or ethyl acetate/hexane mixtures to promote ordered crystal growth .
- Temperature Gradients : Gradual cooling from 40°C to 4°C over 48 hours reduces lattice defects.
- Crystallography Software : WinGX or SHELX for structure refinement. Compare experimental bond lengths/angles with DFT-optimized geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
